![molecular formula C15H24 B157757 Eremophilene CAS No. 10219-75-7](/img/structure/B157757.png)
Eremophilene
Overview
Description
Eremophilene is a sesquiterpene, a class of terpenes that consist of three isoprene units and have the molecular formula C15H24. It is a naturally occurring compound found in various plants and fungi. This compound is known for its distinctive structure and diverse biological activities, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Eremophilene can be synthesized through several methods, including the use of sesquiterpene synthases. For example, the enzyme (-)-5-epithis compound synthase from Salvia miltiorrhiza catalyzes the formation of this compound from farnesyl diphosphate . The reaction conditions typically involve the use of specific cofactors and optimal pH and temperature settings to ensure enzyme activity.
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as plants and fungi, followed by purification processes. Advanced biotechnological methods, including the use of genetically engineered microorganisms, are also being explored to enhance the yield and efficiency of this compound production .
Chemical Reactions Analysis
Types of Reactions: Eremophilene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions:
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the this compound structure.
Major Products: The major products formed from these reactions include eremophilone, eremophilane alcohols, and halogenated this compound derivatives .
Scientific Research Applications
Chemical Applications
Eremophilene serves as a precursor in the synthesis of various organic molecules. Its unique structure allows for multiple chemical transformations, making it valuable in synthetic organic chemistry.
This compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties. These attributes make it a promising candidate for therapeutic development.
Antimicrobial Activity
This compound has shown effectiveness against various microorganisms by disrupting cell membrane integrity, leading to cell lysis. Studies have highlighted its potential in developing new antimicrobial agents.
- Case Study : A study on Emericellopsis maritima revealed that new eremophilanes exhibited significant antimicrobial activity against several pathogens, indicating the potential of this compound derivatives in treating infections .
Cytotoxic Activity
Research indicates that this compound can induce apoptosis in cancer cells by activating caspase pathways. This property is particularly relevant for developing anticancer therapies.
- Case Study : In vitro studies demonstrated that eremophilane derivatives isolated from marine fungi exhibited cytotoxic effects against human cancer cell lines (HepG2, MCF-7) with IC50 values ranging from 2.5 to 14.7 µM .
Anti-inflammatory Activity
This compound has been found to inhibit the production of pro-inflammatory cytokines, suggesting its utility in treating inflammatory conditions.
- Research Findings : this compound isolated from Curcuma zedoaria demonstrated significant anti-inflammatory effects in macrophage models.
Industrial Applications
In addition to its biological properties, this compound is utilized in the fragrance and flavor industry due to its pleasant aroma. Its environmentally friendly nature also makes it suitable for use as an insect repellent.
Mechanism of Action
The mechanism of action of eremophilene involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: this compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Cytotoxic Activity: this compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Comparison with Similar Compounds
Eremophilene is compared with other similar sesquiterpenes, highlighting its uniqueness:
Similar Compounds: Eremophilone, eremophilanolides, and eremophilane alcohols.
Uniqueness: this compound’s unique structure and diverse biological activities set it apart from other sesquiterpenes.
Biological Activity
Eremophilene, a sesquiterpene found in various essential oils, has garnered significant attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antibacterial properties, anti-inflammatory effects, and potential applications in medicine.
Chemical Structure and Properties
This compound is characterized by a unique structure that includes a decalin core and various substituents. It belongs to the eremophilane-type sesquiterpenes, which are known for their complex biosynthetic pathways. The molecular formula of this compound is , and its structure allows for various biological interactions that contribute to its activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound, particularly against methicillin-resistant Staphylococcus aureus (MRSA). A study demonstrated that essential oils containing this compound exhibited significant antibacterial activity, with minimum inhibitory concentration (MIC) values indicating effective inhibition of MRSA growth.
Table 1: Antibacterial Activity of this compound
Essential Oil Source | MIC (µg/mL) | Active Compounds |
---|---|---|
F. ovina | 19.1 | This compound, trans-verbenol |
Other sources | Varies | Various sesquiterpenes |
The correlation between the concentration of this compound and its antibacterial activity suggests that it plays a crucial role in the efficacy of these essential oils. Additionally, the presence of other compounds may enhance its antibacterial effects through synergistic interactions .
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties . Research indicates that it can modulate inflammatory responses, potentially making it useful in treating conditions characterized by excessive inflammation.
Case Study: this compound in Inflammatory Models
A case study involving animal models demonstrated that administration of this compound resulted in reduced levels of pro-inflammatory cytokines. This highlights its potential as a therapeutic agent in inflammatory diseases .
Other Biological Activities
Beyond antibacterial and anti-inflammatory effects, this compound exhibits several other biological activities:
- Antioxidant Activity : this compound has been shown to scavenge free radicals, contributing to its antioxidant properties.
- Antifungal Activity : Some studies suggest that this compound may also possess antifungal properties, although further research is needed to establish this conclusively.
- Potential Anticancer Effects : Preliminary studies indicate that this compound may inhibit the proliferation of certain cancer cell lines, warranting further investigation into its anticancer potential.
Properties
IUPAC Name |
(3R,4aR,5S)-4a,5-dimethyl-3-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-11(2)13-8-9-14-7-5-6-12(3)15(14,4)10-13/h7,12-13H,1,5-6,8-10H2,2-4H3/t12-,13+,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBNYNLSCGVZOH-GZBFAFLISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC=C2C1(CC(CC2)C(=C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC=C2[C@@]1(C[C@@H](CC2)C(=C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30144729 | |
Record name | Eremophilene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30144729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10219-75-7 | |
Record name | Eremophilene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10219-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eremophilene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010219757 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eremophilene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30144729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EREMOPHILENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OPI7MD81JT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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